molecular formula C17H14N4O3 B3055445 1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl- CAS No. 64808-42-0

1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl-

Cat. No.: B3055445
CAS No.: 64808-42-0
M. Wt: 322.32 g/mol
InChI Key: MIKIQKIZQRCLBP-UHFFFAOYSA-N
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Description

1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Attachment of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through an acylation reaction using 4-nitrobenzoyl chloride and a suitable base.

    N-Phenylation: The final step involves the N-phenylation of the pyrazole ring using phenyl halides and a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl group, using nucleophiles such as amines or thiols.

    Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Scientific Research Applications

1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrobenzoyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with target molecules.

Comparison with Similar Compounds

1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl- can be compared with other pyrazole derivatives, such as:

    1H-Pyrazol-3-amine, 5-methyl-1-(4-chlorobenzoyl)-N-phenyl-: Similar structure but with a chlorobenzoyl group instead of a nitrobenzoyl group, leading to different chemical reactivity and biological activity.

    1H-Pyrazol-3-amine, 5-methyl-1-(4-methylbenzoyl)-N-phenyl-: Contains a methylbenzoyl group, which affects its solubility and interaction with biological targets.

    1H-Pyrazol-3-amine, 5-methyl-1-(4-methoxybenzoyl)-N-phenyl-:

The uniqueness of 1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl- lies in its combination of functional groups, which confer specific chemical and biological properties that are distinct from other pyrazole derivatives.

Properties

IUPAC Name

(3-anilino-5-methylpyrazol-1-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-12-11-16(18-14-5-3-2-4-6-14)19-20(12)17(22)13-7-9-15(10-8-13)21(23)24/h2-11H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKIQKIZQRCLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355648
Record name F1541-0058
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64808-42-0
Record name F1541-0058
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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